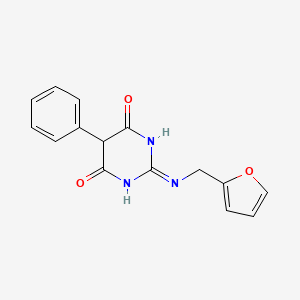
1,3,5,7,9,11,13,15-Hexadecaoctayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7,9,11,13,15-Hexadecaoctayne is a unique organic compound characterized by its multiple triple bonds. This compound falls under the category of polyynes, which are known for their alternating single and triple bonds. The molecular structure of this compound consists of sixteen carbon atoms arranged in a linear chain with eight triple bonds.
Preparation Methods
The synthesis of 1,3,5,7,9,11,13,15-Hexadecaoctayne can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon triple bonds. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1,3,5,7,9,11,13,15-Hexadecaoctayne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the terminal carbon atoms, where nucleophiles such as halides or amines replace hydrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. Major products formed from these reactions include alkanes, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1,3,5,7,9,11,13,15-Hexadecaoctayne has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1,3,5,7,9,11,13,15-Hexadecaoctayne exerts its effects involves its ability to interact with various molecular targets. The compound’s multiple triple bonds allow it to participate in electron transfer reactions, making it a potential candidate for use in electronic devices. Additionally, its linear structure enables it to fit into specific binding sites on enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
1,3,5,7,9,11,13,15-Hexadecaoctayne can be compared with other polyynes, such as 1,3,5,7,9,11,13-Heptadecaoctayne and 1,3,5,7,9,11,13,15,17-Nonadecaoctayne. These compounds share similar structural features but differ in the number of carbon atoms and triple bonds. The uniqueness of this compound lies in its specific arrangement of triple bonds, which imparts distinct electronic and chemical properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Continued research on this compound and its derivatives holds promise for the development of new materials and therapeutic agents.
Properties
CAS No. |
38646-95-6 |
|---|---|
Molecular Formula |
C16H2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
hexadeca-1,3,5,7,9,11,13,15-octayne |
InChI |
InChI=1S/C16H2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1-2H |
InChI Key |
QSNYWUGHMZAWOK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#CC#CC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




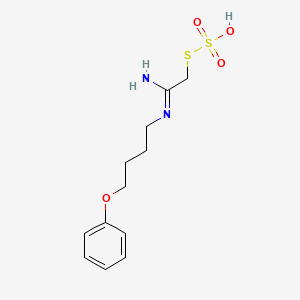
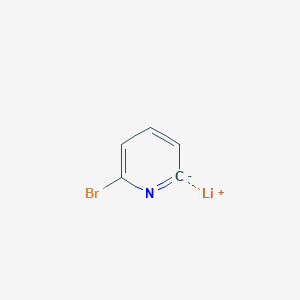


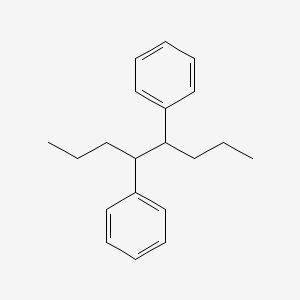

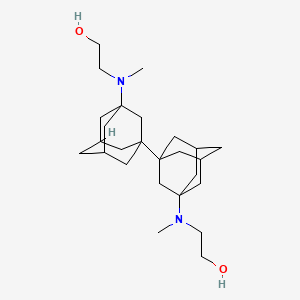
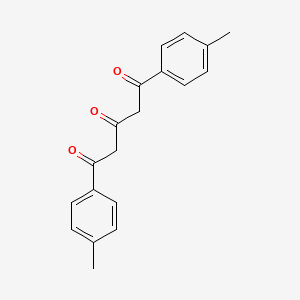
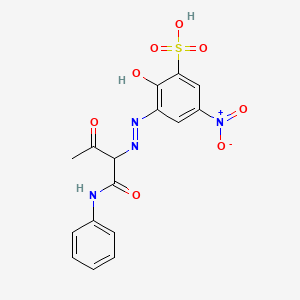
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)
